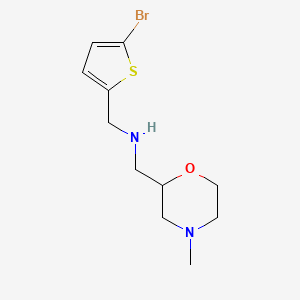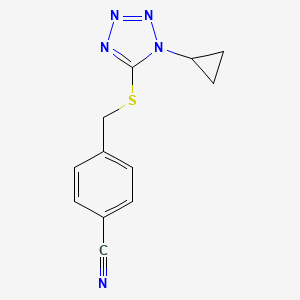
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the formation of the tetrazole ring followed by its attachment to the benzonitrile moiety. One common method for synthesizing tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, and the thiomethyl linkage can be formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of environmentally friendly solvents and catalysts can also be considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several applications in scientific research:
- **Medic
Propiedades
Fórmula molecular |
C12H11N5S |
|---|---|
Peso molecular |
257.32 g/mol |
Nombre IUPAC |
4-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-7-9-1-3-10(4-2-9)8-18-12-14-15-16-17(12)11-5-6-11/h1-4,11H,5-6,8H2 |
Clave InChI |
JSDBOHCVZBAVNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=NN=N2)SCC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



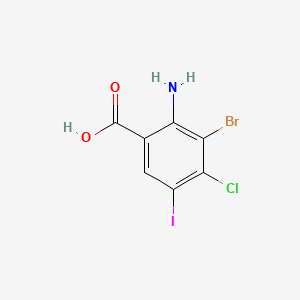
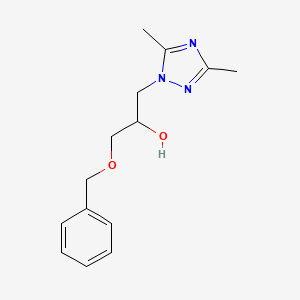
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
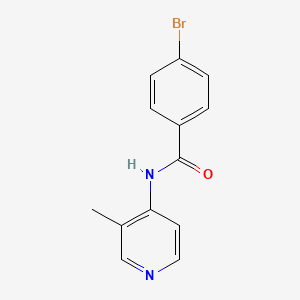

![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
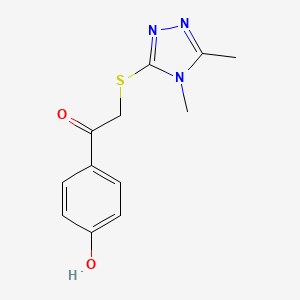


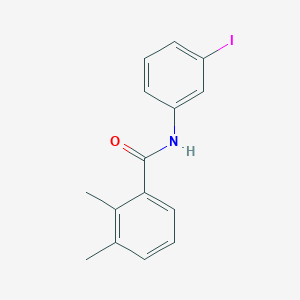

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
